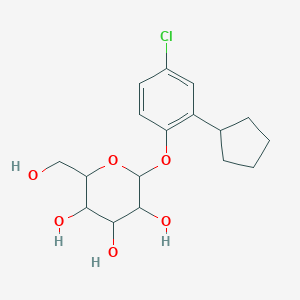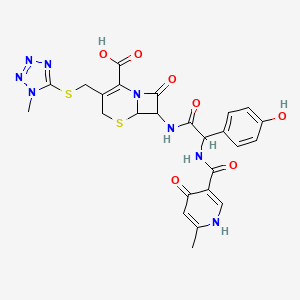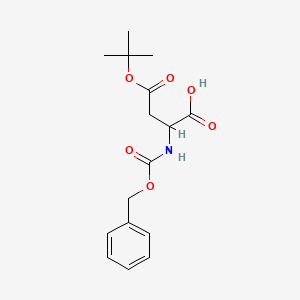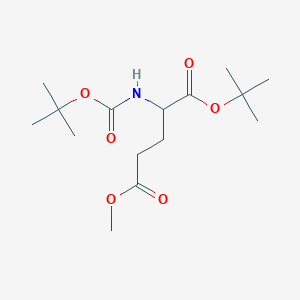
2-(4-Chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is a chemical compound with the molecular formula C₁₇H₂₃ClO₆ and a molecular weight of 358.81. It is primarily used in microbiological research for the selective enrichment of Shigella species in the presence of Escherichia coli .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chloro-2-cyclopentylphenol with a suitable galactosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-cyclopentylphenyl-beta-D-galactopyranoside.
Substitution: Various substituted phenyl-beta-D-galactopyranosides.
科学的研究の応用
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is widely used in scientific research, particularly in microbiology and biochemistry. Its primary application is in the selective enrichment of Shigella species in the presence of Escherichia coli . This makes it a valuable tool for studying bacterial infections and developing diagnostic methods. Additionally, it can be used in enzymatic studies to investigate the activity of beta-galactosidases and related enzymes.
作用機序
The compound acts by inhibiting the growth of Escherichia coli while allowing the selective enrichment of Shigella species. This selective inhibition is likely due to the differential uptake or metabolism of the compound by these bacteria. The exact molecular targets and pathways involved in this selective inhibition are still under investigation.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-cyclopentylphenol
- 2-Cyclopentylphenyl-beta-D-galactopyranoside
- 4-Chloro-2-cyclopentylphenyl-alpha-D-galactopyranoside
Uniqueness
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is unique in its ability to selectively enrich Shigella species in the presence of Escherichia coli. This specificity makes it a valuable tool in microbiological research and diagnostic applications. Other similar compounds may not exhibit the same level of selectivity or may have different applications in research and industry.
特性
分子式 |
C17H23ClO6 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2 |
InChIキー |
OIPLGSGCPWWFRT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393938.png)
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B13393942.png)




![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13393980.png)
![5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)


![(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13394008.png)
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)

